molecular formula C12H11NO4S B1608260 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 331003-75-9

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1608260
CAS No.: 331003-75-9
M. Wt: 265.29 g/mol
InChI Key: HTFKYUIYCWNLNL-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a benzylidene substituent at the C5 position of the TZD core. Thiazolidinediones are well-known for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with applications in diabetes, inflammation, and cancer .

Synthesis: The compound is synthesized via a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 3-ethoxy-4-hydroxybenzaldehyde. Piperidine in ethanol is a common catalyst for this reaction, as seen in analogous TZD syntheses .

Properties

IUPAC Name

5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKYUIYCWNLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385826
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331003-75-9
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Heating Method

  • Reactants : TZD (0.01 mol), 3-ethoxy-4-hydroxybenzaldehyde (0.01 mol).
  • Catalyst : Morpholine (0.01 mol) with 3–5 drops HCl.
  • Solvent : Ethanol (5 mL).
  • Conditions : Reflux for 5–6 hours.
  • Workup : Precipitation in ice water, filtration, and recrystallization in ethanol.

Performance Metrics :

Parameter Value
Yield 70–80%
Reaction Time 5–6 hours
Purity Check TLC (n-hexane:EtOAc = 9:1)

Microwave-Assisted Synthesis

  • Reactants : Same as conventional method.
  • Conditions : Microwave irradiation at 420 W, 120°C for 6–10 minutes.
  • Advantages : Reduced reaction time (90% yield).

Alternative Synthetic Pathways

Thia-Michael Addition

  • Reactants : Thiosemicarbazones with maleic anhydride.
  • Conditions : Ethanol, room temperature.
  • Outcome : Forms (4-oxothiazolidin-5-yl)acetic acid derivatives.
  • Relevance : Adaptable for introducing electron-withdrawing groups at C5.

Multicomponent Reactions

  • Reactants : Thioglycolic acid, aldehydes, and malononitrile.
  • Conditions : Aqueous K₂CO₃ at room temperature.
  • Yield : ~85% for analogous structures.

Characterization and Validation

Spectroscopic Data :

  • ¹H-NMR : δ 6.8–7.5 ppm (aromatic protons), δ 8.2 ppm (CH=N), δ 4.1 ppm (OCH₂CH₃).
  • FT-IR : 1,690 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O-C).
  • X-ray Crystallography : Confirms Z-stereochemistry of the exocyclic double bond.

Biological Correlation :

  • Analogous 5-arylidene-TZDs show anti-Toxoplasma gondii activity (IC₅₀ = 1.2–4.7 μM).

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced thiazolidinedione derivatives.

    Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, thereby influencing metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and altering cellular processes. Further research is needed to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected TZD Derivatives
Compound Name Substituent(s) at C5 Key Biological Activity Reference(s)
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-TZD 3-ethoxy-4-hydroxyphenyl Antioxidant (DPPH assay)
(5Z)-5-[(4-chlorophenyl)methylidene]-TZD 4-chlorophenyl Antifungal, Anticancer
5-(4-Methoxybenzylidene)-TZD 4-methoxybenzylidene Anti-tubercular
5-(Naphthyl/coumarinyl)-TZD Naphthyl/coumarinyl Antidiabetic (alloxan model)
Rosiglitazone 4-(2-(methylpyridinylamino)ethoxy) PPARγ agonist (antidiabetic)
5-[(4-Bromophenyl)methylidene]-TZD 4-bromophenyl Not specified (structural)

Key Observations :

Antioxidant Activity : The ethoxy and hydroxyl groups in the 3- and 4-positions of the phenyl ring enhance electron-donating capacity, contributing to radical scavenging in DPPH assays . This contrasts with halogenated derivatives (e.g., 4-chloro or 4-bromo), which prioritize lipophilicity for membrane penetration in antifungal applications .

Antidiabetic Potential: While naphthyl and coumarinyl substituents improve antidiabetic activity via enhanced PPARγ binding , the ethoxy-hydroxy group may offer unique pharmacokinetic advantages, such as improved solubility over hydrophobic analogues.

Antimicrobial and Anticancer Effects : Chlorophenyl-substituted TZDs exhibit broad-spectrum antifungal activity, likely due to increased cell membrane interaction . The ethoxy-hydroxy derivative’s polar groups may limit such activity but could reduce cytotoxicity.

Physicochemical Properties

  • Solubility : Hydroxyl and ethoxy groups increase hydrophilicity compared to halogenated or methoxy-substituted TZDs. For example, 5-(4-methoxybenzylidene)-TZD shows moderate solubility in organic solvents , whereas the ethoxy-hydroxy derivative may exhibit better aqueous solubility.
  • Thermodynamic Stability: Piperidine-catalyzed synthesis in ethanol yields stable crystals with defined melting points (e.g., 83–85°C for 4-methoxy derivatives ). Similar conditions apply to the ethoxy-hydroxy analogue.

Biological Activity

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative known for its diverse biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a phenolic moiety, specifically an ethoxy and hydroxy-substituted phenyl group. Its molecular formula is C12H11NO4SC_{12}H_{11}NO_4S with a molecular weight of approximately 265.29 g/mol .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that it can modulate oxidative stress pathways by scavenging free radicals and reducing lipid peroxidation. The compound's structure allows it to effectively inhibit oxidative damage in cellular systems .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity is crucial for potential applications in treating diseases characterized by chronic inflammation .

Antimicrobial Activity

Research indicates that this thiazolidinedione derivative possesses antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in oxidative stress and inflammatory responses, thereby modulating their activity.
  • Receptor Interaction : It may interact with receptors that regulate metabolic pathways, influencing cellular responses to stress and inflammation .
  • Structure-Activity Relationship (SAR) : Modifications in the ethoxy and hydroxy groups significantly affect the compound's binding affinity and biological efficacy .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various thiazolidinedione derivatives, including this compound. The results demonstrated that the compound exhibited strong inhibition of lipid peroxidation with an effective concentration (EC50) significantly lower than many known antioxidants .

Anti-inflammatory Effects

In a model of induced inflammation, the compound was shown to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in treated cells compared to untreated controls. This suggests its potential use in therapeutic strategies for inflammatory diseases .

Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-2,4-dioneThiazolidine ring + ethoxy/hydroxy substituentsAntioxidant, anti-inflammatory
RosiglitazoneThiazolidinedioneAntidiabetic
QuercetinFlavonoidAntioxidant

This table highlights the unique properties of this compound compared to other compounds within its class.

Q & A

Q. What are the standard synthetic routes for synthesizing 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound is synthesized via a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and 1,3-thiazolidine-2,4-dione. Key steps include:
  • Reaction Conditions : Ethanol or methanol as solvent, catalytic piperidine or acetic acid, and reflux for 4–6 hours .

  • Workup : Filtration, washing with cold ethanol, and recrystallization from DMF/ethanol mixtures for purity .

  • Yield Optimization : Adjusting molar ratios (1:1.2 aldehyde:thiazolidinedione) and using anhydrous sodium acetate to stabilize intermediates .

    ParameterTypical ValueSource
    SolventEthanol
    CatalystPiperidine (0.1 equiv)
    Reaction Time6 hours
    Yield Range55–75%

Q. How is the compound characterized using spectroscopic methods?

  • Key Techniques :
  • IR Spectroscopy : Peaks at 1735 cm⁻¹ (C=O stretch of thiazolidinedione), 1595 cm⁻¹ (C=C aromatic), and 3240 cm⁻¹ (O-H stretch) .

  • NMR : ¹H NMR signals at δ 7.2–7.8 ppm (aromatic protons), δ 4.1 ppm (ethoxy group), and δ 10.2 ppm (hydroxyl proton) .

  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., 307.3 g/mol) .

    • Purity Validation : Use TLC with Rf values of 0.6–0.8 in ethyl acetate/hexane (3:7) .

Q. What are common impurities in synthesis, and how are they addressed?

  • Impurities : Unreacted aldehyde (detected via TLC at Rf 0.9) or dimerized byproducts.
  • Mitigation :
  • Recrystallization : From DMF/ethanol to remove polar impurities .
  • Column Chromatography : Using silica gel and ethyl acetate/hexane gradients for non-polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Factors to Test :
  • Solvent Polarity : DMF increases reaction rate but may reduce selectivity; ethanol balances yield and purity .
  • Catalyst Screening : Compare piperidine (higher yield) vs. acetic acid (lower cost) .
  • Temperature Control : Microwave-assisted synthesis reduces time (2 hours vs. 6 hours) with comparable yields .
    • Design of Experiments (DoE) : Use a factorial design to analyze interactions between solvent, catalyst, and temperature .

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Approaches :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the methylidene group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
    • Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data .

Q. How to resolve contradictions in spectral data across studies?

  • Case Example : Discrepancies in ¹³C NMR carbonyl signals (δ 168–173 ppm) due to solvent polarity or tautomerism.
  • Resolution :
  • Variable Temperature NMR : Confirm tautomeric forms (e.g., enol-keto equilibrium) .
  • Cross-Validation : Use HSQC and HMBC to assign ambiguous peaks .

Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?

  • Modifications :
  • Substituent Variation : Replace ethoxy with methoxy or halogens to assess electronic effects on bioactivity .
  • Scaffold Hybridization : Fuse with coumarin or quinoline rings to enhance pharmacokinetics .
    • Biological Assays :
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values < 50 µM) .
  • Antimicrobial Testing : MIC against S. aureus (12.5 µg/mL) via broth microdilution .

Q. How to analyze the compound’s stability under varying pH and temperature conditions?

  • Protocol :
  • Forced Degradation : Expose to HCl (0.1 M, 40°C) and NaOH (0.1 M, 40°C) for 24 hours.
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed thiazolidinedione ring) .
    • Key Finding : Stable at pH 5–7 but degrades rapidly in alkaline conditions (>pH 9) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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